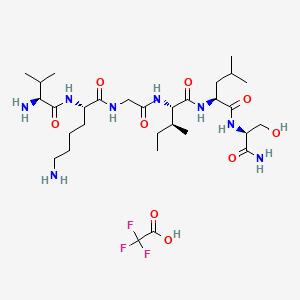

VKGILS-NH2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H55F3N8O9 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H54N8O7.C2HF3O2/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5;3-2(4,5)1(6)7/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38);(H,6,7)/t17-,18-,19-,20-,22-,23-;/m0./s1 |

InChI Key |

OYVIPQGJRABVBM-HZIHITNPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of VKGILS-NH2 TFA in PAR2 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the function of the peptide VKGILS-NH2 TFA in the context of Protease-Activated Receptor 2 (PAR2) studies. Contrary to what its frequent appearance in PAR2 literature might suggest, this compound is not an activator or inhibitor of the receptor. Instead, it serves a critical and indispensable role as a negative control peptide . Its function is to ensure that the observed biological effects in an experiment are specifically due to PAR2 activation by its corresponding agonist and not due to non-specific peptide effects.

Core Concept: A Specificity Control for PAR2 Agonism

VKGILS-NH2 is a peptide with the reverse amino acid sequence of SLIGKV-NH2, a well-established synthetic agonist that activates human PAR2.[1] Protease-activated receptors are uniquely activated when a protease cleaves the receptor's N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[2] Synthetic peptides like SLIGKV-NH2 mimic this tethered ligand, allowing for direct activation of PAR2 without the need for proteolytic cleavage.[2]

The primary function of this compound is to demonstrate the specificity of this interaction. By administering this structurally related but inactive peptide to cells or tissues and observing a lack of response, researchers can confidently attribute any response seen with the SLIGKV-NH2 agonist to a specific PAR2-mediated event.[1][3] Commercially available data sheets consistently describe VKGILS-NH2 as a "reversed amino acid sequence control peptide" for the PAR2 agonist SLIGKV-NH2, noting it has no effect on cellular processes like DNA synthesis.

Data Presentation: Agonist vs. Control Peptide Activity

The efficacy of VKGILS-NH2 as a negative control is demonstrated by the stark contrast in biological activity when compared directly with its agonist counterpart, SLIGKV-NH2. A common downstream effect of PAR2 activation is the production and release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).

The following table summarizes quantitative data from a study on Normal Human Epidermal Keratinocytes (NHEK), illustrating the differential impact of the PAR2 agonist versus the control peptide on IL-8 production.

| Peptide Treatment (100 µM) | Condition | Mean IL-8 Production (pg/mL) | Standard Error | Result Interpretation |

| Vehicle Control | No Peptide | ~150 | +/- 25 | Baseline IL-8 production |

| SLIGKV-NH2 | PAR2 Agonist | ~400 | +/- 50 | Significant increase in IL-8 |

| VKGILS-NH2 | Control Peptide | ~150 | +/- 25 | No significant change from baseline |

| SLIGKV-NH2 + IL-1β | Agonist + Cytokine | ~1800 | +/- 200 | Synergistic increase in IL-8 |

| VKGILS-NH2 + IL-1β | Control + Cytokine | ~1000 | +/- 150 | No synergistic effect observed |

Data is estimated from published graphical data for illustrative purposes.

As the data clearly indicates, treatment with the PAR2 agonist SLIGKV-NH2 leads to a significant increase in IL-8 production compared to the baseline. In contrast, the control peptide VKGILS-NH2 elicits no significant change, demonstrating its inactivity at the PAR2 receptor.

Experimental Protocols: A Representative IL-8 Release Assay

To validate PAR2-mediated inflammatory responses, a cytokine release assay is frequently employed. The following is a detailed methodology for a typical experiment using A549 human lung epithelial cells, which are known to release IL-8 upon PAR2 activation.

Objective: To determine if a PAR2 agonist peptide specifically induces IL-8 release from A549 cells.

Materials:

-

A549 cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

SLIGKV-NH2 (PAR2 Agonist Peptide)

-

This compound (Negative Control Peptide)

-

Phosphate-Buffered Saline (PBS)

-

Human IL-8 ELISA Kit

Methodology:

-

Cell Culture:

-

A549 cells are seeded into 24-well plates at a density of 5 x 10⁴ cells/well.

-

Cells are cultured for 48 hours at 37°C in a 5% CO₂ humidified incubator until they reach approximately 80-90% confluency.

-

-

Starvation:

-

The growth medium is removed, and cells are washed twice with sterile PBS.

-

Cells are then incubated in serum-free medium for 24 hours to reduce baseline cytokine production and synchronize the cells.

-

-

Peptide Stimulation:

-

The starvation medium is removed.

-

Fresh serum-free medium containing the experimental treatments is added to the wells:

-

Group 1 (Vehicle Control): Medium only.

-

Group 2 (PAR2 Agonist): Medium with SLIGKV-NH2 at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Group 3 (Negative Control): Medium with this compound at the same concentrations as the agonist.

-

-

Cells are incubated for a defined period (e.g., 16-24 hours) at 37°C.

-

-

Supernatant Collection:

-

After incubation, the culture supernatant from each well is collected and centrifuged at 1,500 rpm for 10 minutes to pellet any detached cells.

-

The clarified supernatant is transferred to a new tube and stored at -80°C until analysis.

-

-

Quantification of IL-8:

-

The concentration of IL-8 in the collected supernatants is quantified using a commercial Human IL-8 ELISA kit, following the manufacturer’s instructions precisely.

-

Absorbance is read on a microplate reader, and IL-8 concentrations are calculated based on a standard curve.

-

-

Data Analysis:

-

The IL-8 concentrations from the agonist-treated group are compared to both the vehicle control and the negative control peptide group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant increase in IL-8 in the SLIGKV-NH2 group relative to both control groups confirms a specific PAR2-mediated response.

-

Visualizations: Signaling Pathways and Experimental Logic

PAR2 Signaling Pathway to IL-8 Production

Activation of PAR2 by an agonist like SLIGKV-NH2 typically involves coupling to G-proteins, which initiates downstream signaling cascades. One prominent pathway leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression, including the gene for IL-8. The control peptide VKGILS-NH2 does not initiate this cascade.

Experimental Workflow for Validating Specificity

The logic of using a negative control is fundamental to rigorous scientific inquiry. The following diagram illustrates the workflow for confirming that an observed cellular response is specifically mediated by PAR2.

Conclusion

In PAR2 research, this compound is not a functional modulator of the receptor but a critical experimental tool. Its role as an inactive, reverse-sequence control peptide is paramount for validating that cellular responses are a direct consequence of PAR2 activation by specific agonists like SLIGKV-NH2. The inclusion of this negative control in experimental design is essential for ruling out non-specific effects and ensuring the integrity and reliability of the data. For any scientist investigating PAR2 signaling, the proper use of this compound is a hallmark of methodologically sound and scientifically rigorous research.

References

An In-depth Technical Guide to VKGILS-NH2 TFA: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

VKGILS-NH2 TFA is a synthetic hexapeptide amide that serves as an essential negative control in the study of Protease-Activated Receptor 2 (PAR2). As the reverse sequence of the PAR2 agonist peptide SLIGKV-NH2, VKGILS-NH2 is biologically inactive in PAR2 signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of this compound. Detailed experimental protocols for its use as a negative control and a depiction of the PAR2 signaling pathway that it fails to activate are included to facilitate its effective use in research and development.

Chemical Structure and Properties

VKGILS-NH2 is a hexapeptide with the amino acid sequence L-Valyl-L-lysyl-glycyl-L-isoleucyl-L-leucyl-L-serinamide. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used in peptide purification and improves handling and solubility.

The primary structure of the peptide is:

Val-Lys-Gly-Ile-Leu-Ser-NH₂

The C-terminus is amidated, which can increase the peptide's stability against carboxypeptidases and often modifies its biological activity.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₅F₃N₈O₉ | N/A |

| Molecular Weight | 728.80 g/mol | N/A |

| CAS Number | 2828432-41-1 | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% (typically determined by HPLC) | [1] |

| Solubility | Soluble in water (up to 2 mg/mL) and DMSO. | N/A |

| Storage | Store at -20°C for short-term and -80°C for long-term storage. | N/A |

Biological Inactivity as a PAR2 Negative Control

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other physiological processes. It is activated by the proteolytic cleavage of its N-terminal domain by proteases like trypsin, which exposes a new N-terminus that acts as a "tethered ligand." The sequence SLIGKV-NH2 mimics this tethered ligand in humans and acts as a potent PAR2 agonist.

VKGILS-NH2, being the reverse sequence of SLIGKV-NH2, does not bind to or activate PAR2. This specificity makes it an ideal negative control in experiments investigating PAR2 activation. Its use allows researchers to differentiate between specific PAR2-mediated effects and non-specific effects of peptide administration. Studies have consistently shown that VKGILS-NH2 does not induce downstream signaling events associated with PAR2 activation, such as intracellular calcium mobilization or effects on DNA synthesis.[2][3]

Experimental Protocols

The effective use of this compound as a negative control is crucial for the validation of experimental results. Below are detailed methodologies from cited experiments.

In Vitro Negative Control for PAR2 Activation in Respiratory Epithelial Cells

This protocol is adapted from a study investigating the effects of Pseudomonas aeruginosa elastase on PAR2 in A549 respiratory epithelial cells.

-

Objective: To demonstrate that the observed cellular responses are specific to PAR2 activation by the agonist SLIGKV-NH2 and not due to non-specific peptide effects.

-

Cell Line: A549 human lung carcinoma epithelial cells.

-

Materials:

-

This compound (negative control)

-

SLIGKV-NH2 (PAR2 agonist)

-

FCS-free cell culture medium

-

-

Procedure:

-

Seed A549 cells in 24-well plates and grow to confluence.

-

Starve the cells of FCS for 24 hours prior to the experiment.

-

Wash the cell monolayers once.

-

Incubate the cells with 200 µM VKGILS-NH2 in FCS-free medium for the desired experimental duration (e.g., 6 hours for prostaglandin measurements).[4]

-

In parallel, treat cells with 200 µM SLIGKV-NH2 as a positive control and with medium alone as a baseline control.

-

Following incubation, collect the cell culture media for downstream analysis (e.g., ELISA for prostaglandin E2).

-

Analyze the results to confirm that VKGILS-NH2 does not elicit the response observed with SLIGKV-NH2.

-

Assessment of Contractile Responses in Guinea Pig Gallbladder

This protocol is based on a study of PAR-mediated contractions in isolated guinea pig gallbladder tissue.

-

Objective: To confirm that contractile responses are specific to PAR agonists and not a general effect of peptide administration.

-

Tissue Preparation: Isolated guinea pig gallbladder strips.

-

Procedure:

-

Prepare isolated gallbladder tissue strips and mount them in an organ bath.

-

After an equilibration period, perform cumulative concentration-response curves with the PAR2 agonist (SLIGKV-NH2 or SLIGRL-NH2).

-

As a negative control, test the effect of VKGILS-NH2 at the highest concentrations used for the agonists.

-

The expected outcome is that VKGILS-NH2 will cause negligible contractile responses.

-

PAR2 Signaling Pathway and the Role of VKGILS-NH2

Activation of PAR2 by agonists like SLIGKV-NH2 initiates a well-defined signaling cascade. VKGILS-NH2, as a negative control, fails to trigger this pathway. The diagram below illustrates the canonical PAR2 signaling pathway.

Figure 1. The PAR2 signaling pathway activated by an agonist and the point of inaction for the negative control, VKGILS-NH2.

Conclusion

This compound is an indispensable tool for researchers studying the physiological and pathological roles of PAR2. Its well-defined chemical structure and established biological inactivity make it a reliable negative control for ensuring the specificity of experimental findings. The detailed protocols and pathway information provided in this guide are intended to support the rigorous design and interpretation of studies in the fields of pharmacology, cell biology, and drug development.

References

The Role of VKGILS-NH2 as a Negative Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide VKGILS-NH2 and its critical role as a negative control in research, particularly in studies involving Protease-Activated Receptor 2 (PAR2). By understanding the principles behind its use and the appropriate experimental design, researchers can ensure the specificity and validity of their findings.

Introduction to VKGILS-NH2 and Scrambled Peptides

VKGILS-NH2 is a synthetic peptide that serves as a scrambled or reverse-sequence negative control for the PAR2 agonist peptide, SLIGKV-NH2.[1][2] The principle behind using a scrambled peptide is to demonstrate that the biological activity of the parent peptide is due to its specific amino acid sequence and not merely its amino acid composition.[3][4] A scrambled peptide, like VKGILS-NH2, has the same amino acids as the active peptide but in a randomized or reversed order. This ensures that any observed biological effects are sequence-specific and not due to non-specific interactions.[3]

The peptide SLIGKV-NH2 mimics the "tethered ligand" that is exposed after the cleavage of the N-terminus of the PAR2 receptor by proteases such as trypsin. This exposed sequence then binds to and activates the receptor, initiating downstream signaling cascades. VKGILS-NH2, with its altered sequence, is designed to be unable to bind to and activate the PAR2 receptor, thus eliciting no biological response. It has been reported to have no effect on DNA synthesis in cells.

The PAR2 Signaling Pathway

Activation of PAR2 by an agonist like SLIGKV-NH2 leads to the activation of several intracellular signaling pathways. A primary pathway involves the coupling of the receptor to Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, leading to cellular responses such as inflammation, proliferation, and pain signaling.

The following diagram illustrates the canonical PAR2 signaling pathway leading to calcium mobilization and downstream effector activation.

Experimental Applications and Protocols

VKGILS-NH2 is utilized as a negative control in a variety of in vitro and in vivo assays to confirm the specificity of PAR2-mediated effects. Below are examples of common experimental applications with detailed protocols.

In Vitro Assay: IL-8 Release in A549 Cells

This experiment demonstrates the specific effect of PAR2 activation on the release of the pro-inflammatory cytokine IL-8 from lung epithelial cells.

Data Presentation

| Treatment (100 µM) | IL-8 Release (pg/mL) at 16h (Mean ± SEM) |

| Medium Alone | ~150 |

| SLIGKV-NH2 | ~450*† |

| VKGILS-NH2 | ~150 |

*P < 0.05 compared with the response to medium alone control. †P < 0.05 compared with the response to the corresponding reverse peptide at the same concentration. Data are approximated from graphical representation in the cited literature for illustrative purposes.

Experimental Protocol

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and grown to confluence.

-

Treatment: The cell culture medium is replaced with fresh serum-free medium. SLIGKV-NH2 or VKGILS-NH2 is added to the wells at the desired concentrations (e.g., 1-100 µM). A vehicle control (medium alone) is also included.

-

Incubation: The cells are incubated for a specified time period (e.g., 2, 8, or 16 hours) at 37°C.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

IL-8 Quantification: The concentration of IL-8 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Experimental Workflow

In Vitro Assay: Calcium Mobilization

Hypothetical Data Presentation

| Treatment (100 µM) | Peak Intracellular [Ca2+] (Relative Fluorescence Units) |

| Vehicle Control | Baseline |

| SLIGKV-NH2 | Significant increase over baseline |

| VKGILS-NH2 | No change from baseline |

Generalized Experimental Protocol

-

Cell Culture: HEK293 cells stably expressing human PAR2 are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Washing: Cells are washed with the buffer to remove excess dye.

-

Compound Addition and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then SLIGKV-NH2, VKGILS-NH2, or a vehicle control is injected into the wells. Fluorescence is monitored over time to detect changes in intracellular calcium concentration.

Calcium Mobilization Assay Workflow

In Vitro Assay: Cell Proliferation/Viability

Hypothetical Data Presentation

| Treatment (100 µM) | Cell Viability (% of Control) after 48h |

| Vehicle Control | 100% |

| SLIGKV-NH2 | >100% (if proliferative) or 100% |

| VKGILS-NH2 | 100% |

Generalized Experimental Protocol

-

Cell Culture and Seeding: Cells of interest (e.g., cancer cell lines known to express PAR2) are seeded at a low density in 96-well plates.

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of SLIGKV-NH2, VKGILS-NH2, or a vehicle control.

-

Incubation: Cells are incubated for a period of 24-72 hours.

-

Viability Assessment: Cell viability or proliferation is measured using a standard assay such as MTT, XTT, or a resazurin-based assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or fluorescence is read using a plate reader, and the results are expressed as a percentage of the vehicle control.

In Vivo Assay: Nociception Model

This example demonstrates the use of VKGILS-NH2 as a negative control in an in vivo model of inflammatory pain.

Data Presentation

A study on peripheral inflammation in rats showed that intrathecal administration of the PAR2 agonist SLIGKV-NH2 decreased the paw withdrawal latency (indicating increased pain sensitivity). In contrast, the administration of VKGILS-NH2 had no effect on paw withdrawal latency, demonstrating its inactivity in vivo.

Experimental Protocol

-

Animal Model: An inflammatory state is induced in rats, for example, by injecting carrageenan into the paw.

-

Drug Administration: After a set period to allow for the development of hypersensitivity, rats are administered an intrathecal injection of SLIGKV-NH2, VKGILS-NH2, or a vehicle control.

-

Behavioral Testing: Nociceptive behavior is assessed by measuring the paw withdrawal latency to a thermal or mechanical stimulus at various time points after peptide administration.

-

Data Analysis: The paw withdrawal latencies are compared between the different treatment groups to determine the effect of PAR2 activation on pain sensitivity.

Conclusion

VKGILS-NH2 is an indispensable tool for researchers studying the function of PAR2. Its use as a negative control is essential for validating that the observed biological effects of PAR2-activating peptides are a direct result of their specific amino acid sequence and, therefore, a consequence of specific receptor activation. By incorporating VKGILS-NH2 into experimental designs, scientists can significantly increase the confidence in their data and contribute to a more accurate understanding of the physiological and pathological roles of PAR2.

References

A Deep Dive into PAR2 Agonism: A Technical Comparison of SLIGKV-NH2 and its Inactive Analogue, VKGILS-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of two structurally related hexapeptides: SLIGKV-NH2, a potent agonist of Protease-Activated Receptor 2 (PAR2), and its reverse sequence counterpart, VKGILS-NH2 TFA, which serves as an inactive control. A detailed examination of their biochemical properties, biological activities, and the signaling pathways they influence is presented. This document is intended to serve as a valuable resource for researchers engaged in the study of PAR2-mediated cellular processes and the development of novel therapeutics targeting this receptor.

Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed and plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.

The synthetic peptide SLIGKV-NH2 corresponds to the tethered ligand of human PAR2 and is a widely used tool to study the function of this receptor.[1] In contrast, this compound, with its reversed amino acid sequence, is employed as a negative control to ensure the specificity of the observed effects to PAR2 activation.[2] This guide will delineate the key differences between these two peptides, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Peptide Characteristics and Quantitative Data

The primary distinction between SLIGKV-NH2 and this compound lies in their ability to activate PAR2. SLIGKV-NH2 is a potent agonist, while VKGILS-NH2 is inactive. This difference is quantified by various biochemical and cellular assays.

| Property | SLIGKV-NH2 | This compound | Reference |

| Sequence | Ser-Leu-Ile-Gly-Lys-Val-NH2 | Val-Lys-Gly-Ile-Leu-Ser-NH2 (TFA salt) | [1][2] |

| Biological Activity | PAR2 Agonist | Inactive Control Peptide | [1] |

| Binding Affinity (Ki) | 9.64 μM | Not Active | |

| Functional Potency (IC50) | 10.4 μM | Not Active | |

| Effect on IL-8 Release | Induces IL-8 release from A549 cells | No effect on IL-8 release from A549 cells |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Both SLIGKV-NH2 and VKGILS-NH2 can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC for purification

-

Mass spectrometer for verification

Protocol:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt and DIEA in DMF.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (SLIGKV or VKGILS).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the final peptide by mass spectrometry.

Solid-Phase Peptide Synthesis Workflow.

PAR2 Activation Assay: Intracellular Calcium Mobilization

This assay measures the increase in intracellular calcium concentration upon PAR2 activation by SLIGKV-NH2. VKGILS-NH2 is used as a negative control.

Materials:

-

Cells expressing PAR2 (e.g., HEK293, A549)

-

SLIGKV-NH2 and this compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Protocol:

-

Cell Plating: Plate PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive dye for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of SLIGKV-NH2 and VKGILS-NH2 in assay buffer.

-

Measurement: Place the cell plate in the fluorometric plate reader. Record baseline fluorescence, then add the peptide solutions and monitor the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate EC50 values for the active peptide.

Signaling Pathways

Activation of PAR2 by SLIGKV-NH2 initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway is activated, leading to various cellular responses.

PAR2 Signaling Pathway.

Conclusion

SLIGKV-NH2 and this compound are indispensable tools for the study of PAR2. SLIGKV-NH2 serves as a reliable agonist to probe the functional consequences of PAR2 activation, while the inactive nature of this compound is critical for establishing the specificity of these effects. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at unraveling the complexities of PAR2 signaling and its role in health and disease.

References

An In-depth Technical Guide to the Synthesis and Purity of VKGILS-NH2 TFA for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the peptide VKGILS-NH2 TFA. This peptide, with the sequence Val-Lys-Gly-Ile-Leu-Ser-NH2, serves as an essential control peptide in research, particularly for studies involving Protease-Activated Receptor 2 (PAR2). As a reversed amino acid sequence of the PAR2 agonist SLIGKV-NH2, VKGILS-NH2 is biologically inactive and does not induce effects such as DNA synthesis, making it an ideal negative control in experimental settings.[1][2][3][4][5]

Core Concepts and Principles

The synthesis of VKGILS-NH2 is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted methodology that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This method offers high efficiency and simplified purification of the final product.

Purification is paramount to ensure the biological inactivity of the control peptide and is typically accomplished using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The purity of the final peptide is then rigorously assessed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and quantify any potential impurities.

Synthesis of VKGILS-NH2

The synthesis of the hexapeptide VKGILS-NH2 is performed on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The synthesis follows a series of iterative cycles of deprotection and coupling of Fmoc-protected amino acids.

Materials and Reagents

| Reagent | Purpose | Grade |

| Rink Amide Resin | Solid support for peptide synthesis | 100-200 mesh |

| Fmoc-Val-OH | N-α-Fmoc protected Valine | Synthesis Grade |

| Fmoc-Lys(Boc)-OH | N-α-Fmoc, N-ε-Boc protected Lysine | Synthesis Grade |

| Fmoc-Gly-OH | N-α-Fmoc protected Glycine | Synthesis Grade |

| Fmoc-Ile-OH | N-α-Fmoc protected Isoleucine | Synthesis Grade |

| Fmoc-Leu-OH | N-α-Fmoc protected Leucine | Synthesis Grade |

| Fmoc-Ser(tBu)-OH | N-α-Fmoc, O-tBu protected Serine | Synthesis Grade |

| HATU/HOAt | Coupling reagents | Synthesis Grade |

| DIPEA | Base for coupling reaction | Synthesis Grade |

| Piperidine in DMF (20%) | Fmoc deprotection solution | Synthesis Grade |

| DMF | Solvent | Peptide Synthesis Grade |

| DCM | Solvent | Peptide Synthesis Grade |

| TFA Cleavage Cocktail | Cleavage from resin and side-chain deprotection | Reagent Grade |

| Diethyl Ether | Peptide precipitation | Anhydrous, cold |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Swelling: The Rink Amide resin is swelled in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling: The first amino acid, Fmoc-Ser(tBu)-OH, is activated with HATU/HOAt and coupled to the resin in the presence of DIPEA in DMF. The reaction is allowed to proceed for 2-4 hours. A Kaiser test can be performed to confirm the completion of the coupling.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Leu, Ile, Gly, Lys(Boc), Val).

-

Final Deprotection: After the final amino acid (Fmoc-Val-OH) is coupled, the N-terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Lys and tBu on Ser) are simultaneously removed by treatment with a Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2-3 hours.

-

Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold diethyl ether to remove scavengers. The crude peptide is then dried under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of VKGILS-NH2.

Purification of VKGILS-NH2

The crude peptide obtained from synthesis contains the target peptide as well as impurities such as truncated or deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.

Materials and Equipment

| Item | Specification |

| Preparative RP-HPLC System | Equipped with a gradient pump, UV detector, and fraction collector |

| C18 Column | Preparative scale (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |

| Lyophilizer | For removal of solvent from pure fractions |

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a solvent compatible with the mobile phase (e.g., a small percentage of ACN in water). The solution is filtered through a 0.45 µm filter.

-

Method Development (Analytical Scale): An initial analytical run on a smaller C18 column is performed to determine the retention time of the target peptide and to optimize the separation gradient. A typical scouting gradient is 5-95% Mobile Phase B over 30 minutes.

-

Preparative Purification: The optimized gradient is scaled up for the preparative C18 column. The crude peptide solution is injected onto the column.

-

Fraction Collection: Fractions are collected across the elution profile, with particular attention to the peak corresponding to the target peptide, as identified by its retention time from the analytical run.

-

Purity Analysis of Fractions: The purity of each collected fraction is assessed by analytical RP-HPLC and LC-MS.

-

Pooling and Lyophilization: Fractions with the desired purity (typically >98%) are pooled, and the solvent is removed by lyophilization to yield the final this compound salt as a white, fluffy powder.

Purification Workflow Diagram

Caption: Workflow for the purification of VKGILS-NH2 by RP-HPLC.

Purity and Characterization

The final product must be rigorously characterized to confirm its identity and purity. This is typically achieved using a combination of analytical RP-HPLC and LC-MS.

Analytical Methods

-

Analytical RP-HPLC: This technique is used to determine the purity of the peptide by measuring the peak area of the target peptide relative to the total peak area of all components in the chromatogram.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It confirms the identity of the peptide by comparing the observed molecular weight with the calculated theoretical mass.

Expected Results

| Parameter | Method | Expected Result |

| Purity | Analytical RP-HPLC | ≥ 98% |

| Molecular Weight | LC-MS | Calculated: 614.79 g/mol ; Observed: [M+H]+ at m/z 615.8 |

| Appearance | Visual | White to off-white lyophilized powder |

| Solubility | - | Soluble in water |

Biological Context: Role as a PAR2 Control

VKGILS-NH2 is the reversed sequence of SLIGKV-NH2, a known agonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor that is activated by proteolytic cleavage of its extracellular N-terminus by proteases like trypsin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which then initiates downstream signaling cascades. Synthetic peptides like SLIGKV-NH2 can mimic this tethered ligand and activate the receptor. VKGILS-NH2, due to its altered sequence, does not bind to or activate PAR2, hence its use as a negative control.

PAR2 Signaling Pathway

Caption: Canonical activation of the PAR2 signaling pathway.

References

- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Development of PAR2 Inactive Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Protease-Activated Receptor 2 (PAR2) inactive peptides. It covers the core aspects of PAR2 signaling, methodologies for identifying and characterizing inactive peptides, and detailed experimental protocols for key assays in the field.

Introduction to Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.[1] Given its role in numerous diseases, the development of PAR2 antagonists, particularly inactive peptides, is a significant area of therapeutic interest.

Inactive peptides are designed to bind to PAR2 but do not elicit the conformational changes required for receptor activation, thereby blocking the binding of the tethered ligand or other agonists. These molecules are invaluable tools for elucidating the physiological roles of PAR2 and represent promising candidates for drug development.

PAR2 Signaling Pathways

Upon activation, PAR2 couples to multiple heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, as well as through G protein-independent pathways involving β-arrestins. This leads to the activation of several downstream signaling cascades that mediate the diverse cellular effects of PAR2.

Discovery and Development Workflow for PAR2 Inactive Peptides

The identification of novel PAR2 inactive peptides typically follows a structured workflow, beginning with the design and synthesis of candidate molecules, followed by a series of in vitro and in vivo assays to determine their antagonistic properties and therapeutic potential.

Quantitative Data for PAR2 Inactive Peptides

The following table summarizes the quantitative data for several known PAR2 inactive peptides and peptidomimetics. These values are critical for comparing the potency and efficacy of different antagonists.

| Compound Name | Type | Assay | Cell Line | IC₅₀ / Kᵢ | Reference(s) |

| FSLLRY-NH₂ | Peptide | Calcium Mobilization | PAR2-KNRK cells | IC₅₀: 50 µM | [1] |

| Trypsin-mediated PAR2 activation | IC₅₀: 50-200 µM | ||||

| LSIGRL-NH₂ | Peptide | Trypsin-mediated PAR2 activation | IC₅₀: 50-200 µM | ||

| K-14585 | Peptidomimetic | Calcium Mobilization | Primary human keratinocytes | IC₅₀: 1.1–2.87 µM | |

| Radioligand Binding ([³H]2-furoyl-LIGRL-NH₂) | Human PAR2 | Kᵢ: 0.627 µM | |||

| K-12940 | Peptidomimetic | Radioligand Binding ([³H]2-furoyl-LIGRL-NH₂) | Human PAR2 | Kᵢ: 1.94 µM | |

| C391 | Peptidomimetic | Calcium Mobilization | 16HBE14o- cells | IC₅₀: 1.3 µM | |

| pERK Assay | IC₅₀: 14 µM | ||||

| GB88 | Non-peptide | Calcium Mobilization (vs. Trypsin) | HT29 cells | IC₅₀: 2 µM | |

| Calcium Mobilization (vs. Trypsin) | HMDMs | IC₅₀: 1.6 µM | |||

| GB83 | Non-peptide | Calcium Mobilization (vs. 2f-LIGRLO-NH₂) | HT29 cells | IC₅₀: 2 µM | |

| ENMD-1068 | Non-peptide | Trypsin-induced PAR2 activation | IC₅₀: 5 mM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of PAR2 inactive peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing PAR2-related peptides.

Materials:

-

Fmoc-protected amino acids

-

Resin (e.g., Rink Amide resin for C-terminal amides)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents (DMF, DCM, diethyl ether)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid, coupling reagent, and DIPEA in DMF.

-

Add the solution to the swollen resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and repeat the piperidine treatment for another 5 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Subsequent Amino Acid Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash with cold ether.

-

Purify the crude peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit PAR2 agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing PAR2 (e.g., HT-29, 16HBE14o-, or transfected HEK293 cells)

-

96-well black-walled, clear-bottom plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PAR2 agonist (e.g., SLIGKV-NH₂, Trypsin)

-

Test compounds (potential PAR2 antagonists)

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Incubation:

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of the test compound (antagonist) to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject the PAR2 agonist at a predetermined EC₈₀ concentration into the wells.

-

Record the fluorescence intensity over time (e.g., for 2-3 minutes) at an excitation of ~494 nm and an emission of ~516 nm.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines if a test compound can block PAR2-mediated activation of the MAPK/ERK signaling pathway.

Materials:

-

Cells expressing PAR2

-

6-well plates

-

Serum-free culture medium

-

PAR2 agonist

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-16 hours.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

Stimulate the cells with a PAR2 agonist for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

In Vivo Rat Paw Edema Assay

This in vivo model assesses the anti-inflammatory effects of PAR2 antagonists.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

PAR2 agonist (e.g., SLIGRL-NH₂, trypsin)

-

Test compound (antagonist) formulated for in vivo administration (e.g., oral, intraperitoneal)

-

Vehicle control

-

Plethysmometer or digital calipers

-

Anesthesia (as required by institutional guidelines)

Protocol:

-

Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

-

Antagonist Administration: Administer the test compound or vehicle to the rats via the chosen route (e.g., oral gavage) at a specified time before the inflammatory challenge (e.g., 1-2 hours).

-

Induction of Edema:

-

Measure the baseline paw volume or thickness.

-

Inject a PAR2 agonist (e.g., 50 µL of a solution) into the subplantar region of the right hind paw.

-

Inject the same volume of saline into the left hind paw as a control.

-

-

Measurement of Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the agonist injection (e.g., 1, 2, 4, and 6 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the baseline measurement.

-

Compare the edema in the antagonist-treated groups to the vehicle-treated group.

-

Express the data as the mean ± SEM and analyze for statistical significance (e.g., using ANOVA).

-

Conclusion

The discovery and development of PAR2 inactive peptides is a dynamic field with significant therapeutic potential. The methodologies outlined in this guide, from rational design and synthesis to rigorous in vitro and in vivo characterization, provide a robust framework for identifying and advancing novel PAR2 antagonists. The continued application of these techniques will be crucial in developing new treatments for a range of inflammatory and proliferative diseases.

References

The Role of VKGILS-NH2 TFA in G Protein-Coupled Receptor Research: A Technical Guide

An In-depth Examination of a Key Negative Control Peptide for Protease-Activated Receptor 2 (PAR2) Studies

Introduction

In the intricate world of G protein-coupled receptor (GPCR) signaling, the use of precise molecular tools is paramount for elucidating specific receptor functions. For researchers investigating the Protease-Activated Receptor 2 (PAR2), a member of the GPCR family involved in inflammation, nociception, and cellular proliferation, the synthetic peptide agonist SLIGKV-NH2 has become an indispensable tool. To ensure the specificity of observations made with this agonist, a reliable negative control is crucial. This technical guide focuses on VKGILS-NH2 TFA, a reversed-sequence peptide that serves as the standard negative control for SLIGKV-NH2, and its application in studying PAR2.

VKGILS-NH2 is a hexapeptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser-NH2, representing the reversed sequence of the PAR2 agonist SLIGKV-NH2. It is typically used as a trifluoroacetate (TFA) salt. The fundamental principle behind its use is that the specific biological effects of SLIGKV-NH2 are due to its unique sequence, and by using a peptide with the same amino acid composition but in a scrambled or reversed order, researchers can control for non-specific peptide effects.[1][2][3] This guide will provide a comprehensive overview of the available data on this compound, detailed experimental protocols for its use, and visual representations of the relevant signaling pathways and workflows.

Core Concept: The Inactive Control

The primary function of this compound in GPCR research is to serve as an inactive control peptide in experiments involving the PAR2 agonist SLIGKV-NH2.[1][2] Studies have consistently demonstrated that VKGILS-NH2 does not elicit the cellular responses characteristic of PAR2 activation. This lack of activity is critical for attributing the observed effects solely to the specific activation of PAR2 by its agonist.

Quantitative Data Summary

While VKGILS-NH2 is defined by its lack of biological activity, quantitative data from various studies underscore this characteristic. The following tables summarize the comparative effects of SLIGKV-NH2 and VKGILS-NH2 across different cellular assays.

| Parameter | SLIGKV-NH2 | VKGILS-NH2 | Cell Type | Reference |

| Intracellular Ca2+ Mobilization | Concentration-dependent increase | No significant effect at 200 µM | Human Proximal Tubule Cells | |

| ERK1/2 Phosphorylation | Stimulation | No significant effect | Human Proximal Tubule Cells | |

| DNA Synthesis ([3H]thymidine incorporation) | Increase | No effect | Human Proximal Tubule Cells | |

| Fibronectin Secretion | Increase | No effect | Human Proximal Tubule Cells | |

| Monocyte Chemoattractant Protein-1 (MCP-1) Secretion | Increase | No effect | Human Proximal Tubule Cells | |

| Mucin Secretion | Small, statistically significant increase at 100 µM and 1000 µM | No significant effect | Normal Human Bronchial Epithelial (NHBE) Cells | |

| Guinea-pig Gallbladder Contraction | Concentration-dependent contraction | Negligible contractile response | Guinea-pig Gallbladder Muscle Strips |

Signaling Pathways and Experimental Workflows

To visually represent the role of VKGILS-NH2 as a control in PAR2 signaling studies, the following diagrams have been generated using the DOT language.

Caption: Simplified PAR2 signaling pathway and the role of VKGILS-NH2.

Caption: General experimental workflow for comparing PAR2 agonist and control peptide.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature where VKGILS-NH2 was used as a negative control. These protocols are based on the methods described in the referenced publications and should be adapted as necessary for specific experimental conditions.

Intracellular Calcium Mobilization Assay

This protocol is adapted from Vesey et al., 2007.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to PAR2 agonist and control peptides.

Materials:

-

Human Proximal Tubule Cells (PTCs)

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1.26 mM CaCl2

-

SLIGKV-NH2 (agonist)

-

VKGILS-NH2 (control)

-

Fluorometer or fluorescence microscope capable of ratiometric imaging

Procedure:

-

Cell Preparation:

-

Culture human PTCs on glass coverslips until confluent.

-

Wash the cells twice with HBSS.

-

Load the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

-

-

Measurement:

-

Continuously perfuse the cells with HBSS at 37°C.

-

Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Establish a stable baseline [Ca2+]i for 1-2 minutes.

-

Add SLIGKV-NH2 (e.g., up to 800 µM) or VKGILS-NH2 (e.g., 200 µM) to the perfusion buffer.

-

Record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The 340/380 nm fluorescence ratio is proportional to the [Ca2+]i.

-

Calculate the peak change in the ratio in response to each peptide compared to the baseline.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is based on the methods described by Vesey et al., 2007.

Objective: To determine the effect of PAR2 activation on the phosphorylation of ERK1/2.

Materials:

-

Human Proximal Tubule Cells (PTCs)

-

Serum-free culture medium

-

SLIGKV-NH2

-

VKGILS-NH2

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment:

-

Culture PTCs to near confluence.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with SLIGKV-NH2 or VKGILS-NH2 at desired concentrations for a specified time (e.g., 5-15 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Mucin Secretion Assay

This protocol is adapted from Lin et al., 2008.

Objective: To measure the effect of PAR2 activation on mucin secretion from airway epithelial cells.

Materials:

-

Normal Human Bronchial Epithelial (NHBE) cells

-

Culture medium

-

SLIGKV-NH2

-

VKGILS-NH2

-

Enzyme-linked lectin assay (ELLA) or similar method for mucin quantification

-

Biotinylated lectin (e.g., from Helix pomatia)

-

Streptavidin-peroxidase conjugate

-

Peroxidase substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture NHBE cells in an air-liquid interface to promote mucin production.

-

Wash the apical surface of the cells to remove baseline secreted mucin.

-

Add SLIGKV-NH2 (e.g., 100 µM, 1000 µM) or VKGILS-NH2 to the apical surface in a small volume of medium.

-

Incubate for a short period (e.g., 30 minutes).

-

-

Sample Collection and Analysis:

-

Collect the apical medium containing the secreted mucin.

-

Coat a microplate with the collected samples.

-

Block the plate to prevent non-specific binding.

-

Add a biotinylated lectin that specifically binds to mucin glycoproteins.

-

Wash the plate and add a streptavidin-peroxidase conjugate.

-

Wash the plate and add a peroxidase substrate to develop a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using purified mucin.

-

Quantify the amount of mucin in each sample based on the standard curve.

-

Compare the amount of mucin secreted in response to the agonist and control peptides.

-

Conclusion

This compound is an essential tool for researchers studying the function of Protease-Activated Receptor 2. Its consistent lack of biological activity in a variety of assays provides the necessary negative control to validate the specificity of effects induced by the PAR2 agonist SLIGKV-NH2. The data and protocols presented in this guide offer a comprehensive resource for the design and interpretation of experiments aimed at understanding the complex roles of PAR2 in health and disease. By employing this control peptide, researchers can ensure the rigor and reliability of their findings in the ever-evolving field of GPCR pharmacology.

References

- 1. Proinflammatory and proliferative responses of human proximal tubule cells to PAR-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that PAR-1 and PAR-2 mediate prostanoid-dependent contraction in isolated guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor-2 (PAR-2) is a weak enhancer of mucin secretion by human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of the VKGILS-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the fundamental characteristics of the VKGILS-NH2 peptide. VKGILS-NH2 is a hexapeptide amide that serves as an essential negative control in research focused on Protease-Activated Receptor 2 (PAR2). This document details its physicochemical properties, its primary role as an inactive analog to the PAR2 agonist SLIGKV-NH2, and the relevant biological pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays in which VKGILS-NH2 is commonly employed and presents comparative data to illustrate its intended function.

Physicochemical Properties

The basic physicochemical characteristics of the VKGILS-NH2 peptide are summarized in the table below. These properties are critical for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | [1] |

| Molecular Weight | 614.79 g/mol | [1] |

| Molecular Formula | C28H54N8O7 | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble to 2 mg/ml in water | [1] |

| Appearance | White solid | |

| Storage | Store at -20°C | |

| CAS Number | 942413-05-0 |

Core Function: A Negative Control for PAR2 Activation

VKGILS-NH2 is the reversed amino acid sequence of the potent Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2. Its primary and critical function in research is to serve as a negative control in experiments designed to investigate the biological effects of PAR2 activation. Due to its scrambled sequence, VKGILS-NH2 does not activate PAR2 and, consequently, should not elicit the downstream cellular responses observed with its active counterpart. This lack of activity has been noted in various assays, including those measuring DNA synthesis. The use of VKGILS-NH2 is crucial for demonstrating the specificity of the observed effects to PAR2 activation by SLIGKV-NH2.

Relevant Biological Context: The PAR2 Signaling Pathway

As VKGILS-NH2 is an inactive control for a PAR2 agonist, understanding the PAR2 signaling pathway is essential for interpreting experimental results. PAR2 is a G-protein-coupled receptor (GPCR) that, upon activation by agonists like SLIGKV-NH2, initiates a cascade of intracellular events. A simplified representation of this pathway is illustrated below.

Caption: Simplified PAR2 signaling cascade initiated by an agonist.

Data Presentation: Comparative Analysis

The efficacy of VKGILS-NH2 as a negative control is demonstrated by its lack of biological activity in direct comparison to its active counterpart, SLIGKV-NH2. The following table summarizes data from a study on mucin secretion by human bronchial epithelial cells, where a control peptide with the reversed amino acid sequence of SLIGKV-NH2 was used.

| Treatment | Concentration (µM) | Mucin Secretion (% of Control) |

| Control | - | 100 |

| SLIGKV-NH2 | 100 | ~120 |

| SLIGKV-NH2 | 1000 | ~125 |

| VKGILS-NH2 (Control Peptide) | 100 | No significant change |

| VKGILS-NH2 (Control Peptide) | 1000 | No significant change |

| *denotes a statistically significant increase. | ||

| (Data adapted from a study on mucin secretion where a reversed amino acid sequence control peptide was used.) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments where VKGILS-NH2 would be used as a negative control.

Solid-Phase Peptide Synthesis (SPPS) of VKGILS-NH2

A generalized protocol for the synthesis of a peptide amide like VKGILS-NH2 using Fmoc chemistry is provided below.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin, suitable for producing C-terminally amidated peptides.

-

Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH for VKGILS-NH2) using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin again with DMF.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Leu, Ile, Gly, Lys(Boc), Val).

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

Protocol:

-

Cell Culture: Plate cells expressing PAR2 (e.g., HEK293 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Prepare serial dilutions of the PAR2 agonist (SLIGKV-NH2) and the negative control (VKGILS-NH2).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the peptide solutions and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm). An increase in fluorescence indicates a rise in intracellular calcium.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of SLIGKV-NH2 or VKGILS-NH2. Include a vehicle-only control. Incubate for the desired period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cytokine Release (ELISA) Assay

This assay quantifies the concentration of a specific cytokine (e.g., IL-6 or IL-8) released by cells into the culture medium.

Protocol:

-

Cell Stimulation: Culture cells in a plate and treat them with SLIGKV-NH2 or VKGILS-NH2 for a specified time to induce cytokine release.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add an enzyme-conjugated streptavidin (e.g., HRP).

-

Wash and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by comparison to a standard curve.

Conclusion

VKGILS-NH2 is an indispensable tool for research involving the PAR2 receptor. Its fundamental characteristic as an inactive, reverse-sequence control for the PAR2 agonist SLIGKV-NH2 allows for the rigorous validation of experimental findings. This guide provides the core technical information, including physicochemical properties, relevant signaling pathways, comparative data, and detailed experimental protocols, to facilitate the effective and appropriate use of VKGILS-NH2 in a research setting.

References

Methodological & Application

Application Notes and Protocols for VKGILS-NH2 TFA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VKGILS-NH2 TFA is a synthetic peptide that serves as an essential negative control in cell culture experiments investigating the protease-activated receptor 2 (PAR2) signaling pathway.[1][2] It is the reversed amino acid sequence of the PAR2 agonist peptide, SLIGKV-NH2. Due to this reversed sequence, this compound is biologically inactive and should not elicit cellular responses mediated by PAR2 activation.[1][2] Its primary application is to ensure that any observed effects from the active PAR2 agonist are specific to receptor activation and not due to non-specific peptide effects, the solvent, or the experimental conditions. Proper use of this control peptide is critical for the validation and interpretation of experimental results.

Product Information

| Characteristic | Description |

| Product Name | This compound |

| Sequence | H-Val-Lys-Gly-Ile-Leu-Ser-NH2 trifluoroacetate salt |

| Molecular Formula | C27H51N7O6 · (C2F3O2H)x |

| Molecular Weight | 585.74 (net peptide) |

| Purity | Typically >95% |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in sterile water or cell culture medium. For hydrophobic peptides, a small amount of DMSO may be used for initial solubilization.[3] |

| Storage | Store lyophilized peptide at -20°C to -80°C. Reconstituted stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Key Applications

-

Negative Control for PAR2 Activation: Used alongside PAR2 agonists (e.g., SLIGRL-NH2 or trypsin) to demonstrate the specificity of the observed biological effects.

-

Validation of Cellular Assays: Helps to rule out false-positive results in assays measuring downstream effects of PAR2 signaling, such as calcium mobilization, cytokine release, or cell proliferation.

-

Drug Development Screening: Employed in high-throughput screening campaigns to identify specific PAR2 modulators by differentiating true hits from compounds with non-specific activities.

Experimental Protocols

Reconstitution of this compound

It is crucial to properly handle and dissolve the peptide to maintain its integrity and ensure accurate concentrations in your experiments.

Materials:

-

This compound lyophilized powder

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

For potentially hydrophobic peptides, sterile dimethyl sulfoxide (DMSO)

-

Sterile, low-protein binding microcentrifuge tubes

Protocol:

-

Pre-cool all solutions and tubes: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.

-

Initial Solubilization: Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Aqueous Solvents (Primary Recommendation): For most applications, sterile water or PBS are the recommended solvents. Add the required volume of solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mM). Gently vortex or pipette up and down to dissolve the peptide completely.

-

Organic Solvents (If Necessary): If the peptide is difficult to dissolve in aqueous solutions, a small amount of sterile DMSO can be used to create a concentrated stock solution. Subsequently, this stock can be diluted with sterile water or culture medium to the final working concentration. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).

-

Aliquot and Store: Aliquot the reconstituted peptide into single-use, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

Cell Culture Treatment Protocol

This protocol outlines the general steps for treating cells in culture with this compound as a negative control alongside a PAR2 agonist.

Materials:

-

Cultured cells expressing PAR2 (e.g., HT-29, various endothelial or epithelial cells)

-

Complete cell culture medium

-

PAR2 agonist (e.g., SLIGRL-NH2 or trypsin)

-

Reconstituted this compound stock solution

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency (typically 24-48 hours).

-

Starvation (Optional but Recommended): For many signaling studies, it is beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.

-

Preparation of Working Solutions: On the day of the experiment, thaw the aliquots of the PAR2 agonist and this compound. Prepare working solutions by diluting the stock solutions in a serum-free or complete culture medium to the desired final concentrations. A typical concentration range for peptide controls is 1-100 µM, which should match the concentration of the active peptide being used.

-

Treatment:

-

Untreated Control: Add only the vehicle (e.g., culture medium with the same final concentration of DMSO, if used) to a set of wells.

-

Negative Control (this compound): Add the prepared this compound working solution to another set of wells.

-

Positive Control (PAR2 Agonist): Add the prepared PAR2 agonist working solution to a third set of wells.

-

-

Incubation: Incubate the cells for the desired period, which can range from minutes for signaling pathway studies (e.g., calcium flux) to hours or days for gene expression or cell proliferation assays.

-

Downstream Analysis: Following incubation, proceed with the specific downstream assay to assess the cellular response (e.g., cell lysis for Western blotting, RNA extraction for qPCR, or a cell viability assay).

Expected Results

As this compound is a biologically inactive control peptide, it is expected to have no significant effect on PAR2-mediated signaling pathways. In a well-designed experiment, the results for the cells treated with this compound should be comparable to the untreated or vehicle-treated control group. Any significant cellular response observed with the PAR2 agonist, but not with this compound, can be attributed to the specific activation of PAR2.

Visualizing Experimental Design and Concepts

Caption: Experimental workflow for a typical PAR2 activation assay.

Caption: Conceptual diagram of PAR2 agonist vs. inactive control peptide.

Troubleshooting

| Issue | Possible Cause | Solution |